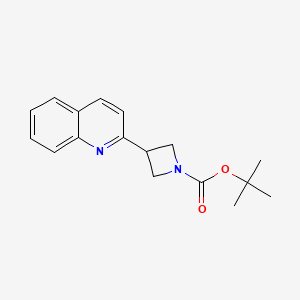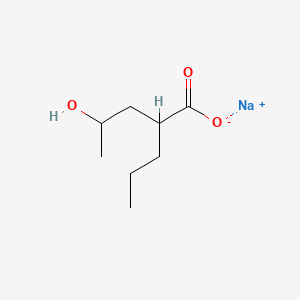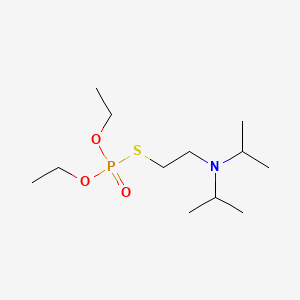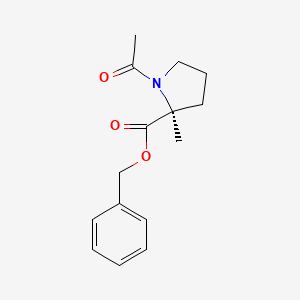
N-(tert-Butyl)-3-methylpyridin-2-amine
Übersicht
Beschreibung
“N-(tert-Butyl)-3-methylpyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element .
Molecular Structure Analysis
The molecular structure of “N-(tert-Butyl)-3-methylpyridin-2-amine” would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a tert-butyl group (a branched alkyl group), and an amine group (a nitrogen atom with a lone pair of electrons) attached to it .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines : N-(tert-Butyl)-3-methylpyridin-2-amine is used in the asymmetric synthesis of amines. This process is crucial for creating enantioenriched amines, which are important in pharmaceuticals and bioactive molecules (Ellman, Owens, & Tang, 2002).
Catalysis in Aryl-Cl Activation and Polymerization : This compound plays a role in catalyzing Suzuki cross-coupling reactions and in the polymerization of silanes. It acts as an efficient catalyst in these processes, demonstrating its utility in organic synthesis and materials science (Deeken et al., 2006).
Proton Transfer Studies : The compound is also used in studies of proton transfer from radicals to amines, helping to understand the kinetics and thermodynamics of such reactions (Masalimov et al., 1976).
Facilitation of N-tert-butoxycarbonylation : This chemical serves as a key reagent in the N-tert-butoxycarbonylation of amines, a process important for protecting amine groups in peptide synthesis (Suryakiran et al., 2006).
Photogenerated Arylnitrenium Ions : Studies have been conducted on its photochemical behavior, particularly in the generation of nitrenium ions. This research contributes to the understanding of photoisomerization and photolytic processes in organic chemistry (Anderson, Yang, & Falvey, 1993).
Synthesis of Imidazoazines : The compound is used in the synthesis of imidazoazines via flash vacuum thermolysis, demonstrating its role in heterocyclic chemistry (Justyna et al., 2017).
Catalytic Alkylation in Organic Synthesis : It is used in the catalytic alkylation of aryl Grignard reagents, showing its application in the synthesis of complex organic molecules (Qian, Dawe, & Kozak, 2011).
Zukünftige Richtungen
The future directions for “N-(tert-Butyl)-3-methylpyridin-2-amine” could involve further exploration of its synthesis, reactions, and potential applications. For instance, one paper discusses the use of tert-butyl groups in the synthesis of N-heterocycles via sulfinimines and suggests that this methodology could provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNITNIQZMQEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681026 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-methylpyridin-2-amine | |
CAS RN |
1235305-63-1 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)





![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)

